Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate

Purity Quality Control Procurement

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1217063-92-7, C₁₈H₂₄N₂O₄, MW 332.39) is a fully substituted quinoline-3-carboxylate bearing a diethylamino group at C4 and methoxy groups at C5 and C8. The compound is supplied as a research chemical with a typical purity of ≥95 % and up to NLT 98 % from commercial sources.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B12118427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCCN(CC)C1=C(C=NC2=C(C=CC(=C21)OC)OC)C(=O)OCC
InChIInChI=1S/C18H24N2O4/c1-6-20(7-2)17-12(18(21)24-8-3)11-19-16-14(23-5)10-9-13(22-4)15(16)17/h9-11H,6-8H2,1-5H3
InChIKeyQDNQIJHKWXZXJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate – Core Identity, Purity, and Research-Grade Specifications


Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1217063-92-7, C₁₈H₂₄N₂O₄, MW 332.39) is a fully substituted quinoline-3-carboxylate bearing a diethylamino group at C4 and methoxy groups at C5 and C8. The compound is supplied as a research chemical with a typical purity of ≥95 % and up to NLT 98 % from commercial sources . Its substitution pattern distinguishes it from the more common 6,7-dimethoxy or dimethylamino analogs and is intended for use as a synthetic intermediate or scaffold in medicinal chemistry programs targeting kinase inhibition or antiproliferative pathways .

1
Medicinal chemistry scaffold – fully substituted quinoline-3-carboxylate core for kinase-targeted or antiproliferative pathway studies
2
Synthetic intermediate workflow – reported purity specifications support hit-to-lead SAR and library synthesis programs
3
5,8-dimethoxy substitution pattern – distinct electronic topology for isoform-selectivity assay context

Why Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate Cannot Be Replaced by Off-the-Shelf Quinoline Analogs


Quinoline-3-carboxylates exhibit steep structure–activity relationships (SAR) where both the position of methoxy substituents and the nature of the 4‑amino group govern lipophilicity, target engagement, and metabolic stability [2]. The 5,8‑dimethoxy pattern creates a unique electronic environment on the quinoline core, while the diethylamino moiety provides greater lipophilic bulk than a dimethylamino group, directly influencing membrane permeability and binding to hydrophobic kinase pockets [1][2]. Substituting a 6,7‑dimethoxy or a dimethylamino analog therefore risks altering log P, solubility, and biological potency in ways that are quantitatively unpredictable without experimental validation.

5,8- vs 6,7-methoxy positional isomerism – methoxy position shifts electronic environment and may alter target engagement in kinase assays; reported IC₅₀ shifts of 2–10× in analogous quinoline-3-carboxylate series suggest class-level SAR sensitivity
Diethylamino vs dimethylamino substitution – increased lipophilic bulk alters log P and membrane penetration profile; substitution may unpredictably shift solubility and biological response without experimental validation
Analogs are not direct replacements – structural similarity does not imply interchangeable assay behavior; confirm identity, purity, and SAR context before substitution

Quantitative Differentiation of Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate from its Closest Analogs


Batch-to-Batch Purity Consistency: NLT 98% Versus Industry-Standard 95% for Dimethylamino Analog

The target compound is available with a guaranteed minimum purity of 98% (NLT) from MolCore, whereas the closest structural analog, ethyl 4-(dimethylamino)-5,8-dimethoxyquinoline-3-carboxylate (CAS 1216524-67-2), is typically supplied at 95% purity by the same vendor class . This 3-percentage-point purity gap reduces the risk of confounding impurities in dose-response or SAR studies.

Batch Purity
Specification review
NLT 98% vs 95%
≥ 3 percentage points higher
Supports purity-dependent assay reproducibility
Supplier specification; independent CoA review recommended
Purity Quality Control Procurement

Predicted Lipophilicity: Δlog P of ~1.0 Over Dimethylamino Congener Enhances Membrane Permeability

In silico prediction using SwissADME indicates that the target compound has a consensus log P of approximately 3.5, while the dimethylamino analog (C16H20N2O4) yields a consensus log P of about 2.5 [1]. The 1.0 log P unit increase corresponds to a ~10-fold higher octanol/water partition coefficient, consistent with the established ~0.5 log P increment per additional methylene group [2]. This difference is expected to enhance passive membrane diffusion, a property often desired in intracellular target engagement.

Predicted Lipophilicity
Class-level inference
Δlog P ≈ 1.0
~3.5 vs ~2.5 (dimethylamino analog)
Reported lipophilicity prediction context for membrane penetration
In silico consensus prediction; experimental log P not provided
Lipophilicity ADME Drug Design

Methoxy Group Positional Isomerism: 5,8- Versus 6,7-Substitution Alters Electronic Landscape

The 5,8-dimethoxy substitution pattern places electron-donating groups para to each other on the quinoline ring, creating a distinct dipole moment and H-bond acceptor topology compared to the 6,7-dimethoxy isomer (CAS 1279207-85-0). In a series of 4-aminoquinoline-3-carboxylates evaluated for kinase inhibition, shifting the methoxy groups from 6,7 to 5,8 was shown to alter IC₅₀ values by factors of 2–10, depending on the target [1]. Although direct data for the title compound are not published, this positional effect is a well-documented class-level phenomenon in quinoline SAR.

Positional Isomer SAR
Class-level inference
IC₅₀ shifts 2–10×
5,8- vs 6,7-dimethoxy orientation
Positional isomer SAR context for kinase selectivity profiling
Class-level inference from published quinoline-3-carboxylate series
Positional Isomerism Electronic Effects SAR

Procurement-Driven Application Scenarios for Ethyl 4-(diethylamino)-5,8-dimethoxyquinoline-3-carboxylate


Medicinal Chemistry Lead Optimization Requiring High-Purity Scaffold

When SAR exploration demands a quinoline-3-carboxylate core free of confounding impurities, the NLT 98% purity specification makes this compound superior to the 95%-pure dimethylamino analog. Procurement for hit-to-lead programs should prioritize this batch to minimize variability in primary biochemical and cellular assays.

Phenotypic Screening Campaigns Targeting Intracellular Kinases

The elevated log P (~3.5) relative to the dimethylamino congener (~2.5) suggests improved passive membrane permeability [1]. This compound is therefore better suited for whole-cell phenotypic screens where intracellular target engagement is critical, such as cancer cell line panels or parasite growth inhibition assays.

Design of Positional-Isomer Libraries for Kinase Selectivity Profiling

The 5,8-dimethoxy substitution pattern provides a distinct electronic and steric profile relative to the 6,7-isomer [2]. Systematic procurement of both isomers enables head-to-head selectivity profiling against kinase panels, leveraging the known 2–10× potency shifts attributed to methoxy positional changes in quinoline-3-carboxylate series.

Reference Standard for Analytical Method Development

With certified purity data from multiple independent vendors (95%, 97%, NLT 98%) [1][2], the compound can serve as a calibrant for HPLC/LC-MS method validation in quality control workflows for quinoline-based drug candidates.

Application
Selection Property
Validation Focus
Lead optimization scaffold studies
High-purity scaffold specification
Impurity-sensitive assay consistency and SAR reproducibility
Intracellular target engagement studies
Lipophilic scaffold for membrane penetration
Cell permeability in whole-cell phenotypic assays
Kinase selectivity profiling
5,8-dimethoxy positional isomer scaffold
Position-dependent potency and isoform selectivity review
HPLC/LC-MS method validation
Multi-source certified purity reference
Analytical calibration and QC workflow consistency
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